![molecular formula C16H14ClF3N6O2S B2601435 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-55-9](/img/structure/B2601435.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClF3N6O2S and its molecular weight is 446.83. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- A series of compounds similar to the one have been synthesized and evaluated for their potential anti-HIV and anticancer activities. Preliminary screenings indicated moderate to fairly high anti-HIV activity and moderate anticancer activity for some of these compounds (Brzozowski, 1998).
Antimicrobial and Antifungal Properties
- Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown promising antibacterial and antifungal activities, suggesting potential for these compounds in antimicrobial applications (Hassan, 2013).
Inhibition of Carbonic Anhydrases
- Certain benzenesulfonamides, including those with structures related to the compound , have been studied for their inhibitory effects on human carbonic anhydrases, showing low nanomolar activity against specific isozymes. These findings highlight their potential in developing therapies targeting tumor-associated carbonic anhydrases (Alafeefy et al., 2015).
Anti-asthmatic Potential
- Novel compounds within this chemical class have shown significant activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit mesenchymal–epithelial transition factor (c-met) protein kinase .
Biochemical Pathways
Similar compounds have been reported to modulate gaba a activity , which suggests that this compound may also affect neurotransmitter signaling pathways.
Result of Action
Similar compounds have been reported to inhibit c-met protein kinase , suggesting that this compound may also have kinase inhibitory effects.
properties
IUPAC Name |
4-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2S/c17-13-2-1-11(7-12(13)16(18,19)20)29(27,28)24-10-5-6-25(8-10)15-4-3-14-22-21-9-26(14)23-15/h1-4,7,9-10,24H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZXNMXOGHOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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